molecular formula C19H14N2O6 B3839400 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3839400
M. Wt: 366.3 g/mol
InChI Key: BUBHMAYPIGEYLF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and methoxyphenyl moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione
  • (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
  • (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c1-25-13-5-3-12(4-6-13)21-18(23)14(17(22)20-19(21)24)8-11-2-7-15-16(9-11)27-10-26-15/h2-9H,10H2,1H3,(H,20,22,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBHMAYPIGEYLF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

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